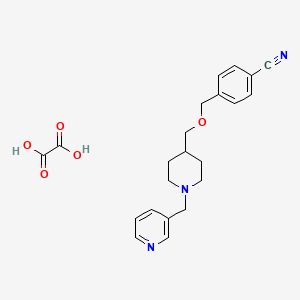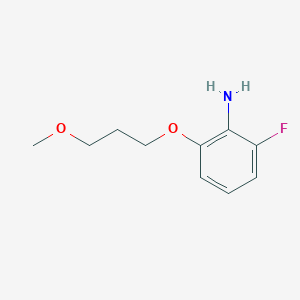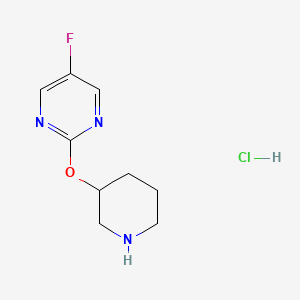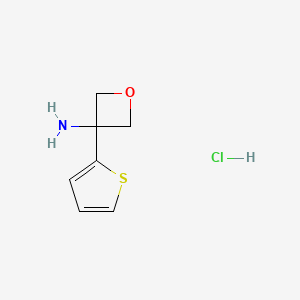![molecular formula C23H23N7O3S3 B2705876 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-78-6](/img/structure/B2705876.png)
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a triazole ring, an amide group, and a sulfanyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various substitution reactions .Molecular Structure Analysis
The presence of multiple heterocyclic rings and polar functional groups in this compound suggests that it could have interesting binding properties. These types of structures are often seen in pharmaceutical compounds, as they can form multiple types of interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups and heterocyclic rings in this compound suggest that it could have moderate to high solubility in polar solvents, and it could exhibit interesting optical or electronic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Moreno-Fuquen et al. (2019) describes the regioselective synthesis of a related compound using the N-acylation process. The research emphasizes the potential of such compounds as strategic intermediates for synthesizing various heterocyclic amides. This highlights the role of such compounds in developing new chemical entities through innovative synthetic routes (Moreno-Fuquen et al., 2019).
Biological Activities
- Sych et al. (2019) investigated the antimicrobial and antifungal properties of derivatives, including a similar compound. Their findings suggest that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, in addition to antifungal properties against Candida albicans. This research highlights the potential use of these compounds in the development of new antimicrobial agents (Sych et al., 2019).
Anticancer Applications
- Tiwari et al. (2017) conducted a study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which have similarities with the compound . The study focused on their anticancer activity against various human cancer cell lines. The findings indicate that some of these compounds showed promising anticancer activity, suggesting the potential application of related compounds in cancer therapy (Tiwari et al., 2017).
Photodynamic Therapy
- A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, which include similar heterocyclic compounds, suggests their potential application in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).
Antimicrobial Agents
- Sah et al. (2014) synthesized derivatives based on 1,3,4-thiadiazole and tested them as antimicrobial agents. Their research contributes to understanding the potential application of these compounds in developing new antimicrobial drugs, which can be relevant for the compound (Sah et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended application. If it’s being studied for potential use as a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as preclinical and clinical testing .
Eigenschaften
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-3-34-23-29-27-21(36-23)25-19(31)14-35-22-28-26-18(13-24-20(32)15-9-5-4-6-10-15)30(22)16-11-7-8-12-17(16)33-2/h4-12H,3,13-14H2,1-2H3,(H,24,32)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHTCQWHZIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)


![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)
![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)
![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)



![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)

